molecular formula C18H16O5 B6524874 (2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one CAS No. 929450-97-5

(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B6524874
CAS No.: 929450-97-5
M. Wt: 312.3 g/mol
InChI Key: QBVZYMDLHMEHDY-SXGWCWSVSA-N
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Description

This compound is a benzofuran-3-one derivative characterized by a 3,4-dimethoxyphenyl substituent at the C2 position, a hydroxyl group at C4, and a methyl group at C5. The Z-configuration of the exocyclic double bond (between C2 and the methoxy-substituted benzylidene group) is critical for its stereoelectronic properties and bioactivity . The 3,4-dimethoxy substitution enhances lipophilicity, which may improve membrane permeability, while the hydroxyl and methyl groups contribute to hydrogen bonding and metabolic stability, respectively .

Properties

IUPAC Name

(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-4-hydroxy-6-methyl-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-10-6-12(19)17-15(7-10)23-16(18(17)20)9-11-4-5-13(21-2)14(8-11)22-3/h4-9,19H,1-3H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVZYMDLHMEHDY-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC3=CC(=C(C=C3)OC)OC)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2C(=C1)O/C(=C\C3=CC(=C(C=C3)OC)OC)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one is a member of the benzofuran family, which has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C17H18O5
  • Molecular Weight : 302.32 g/mol
  • IUPAC Name : (2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one
  • InChI Key : LOVMOOUQHWMIHZ-RZNTYIFUSA-N

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing a range of effects:

  • Antioxidant Activity
    • The compound has demonstrated significant antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is attributed to its ability to scavenge free radicals and enhance the body’s antioxidant defenses.
  • Anticancer Effects
    • Research indicates that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. In vitro studies have shown that it inhibits cell proliferation in several cancer cell lines, including breast and prostate cancer cells. The mechanism involves the modulation of key signaling pathways associated with cell survival and apoptosis.
  • Anti-inflammatory Properties
    • The compound has been noted for its anti-inflammatory effects, which may be beneficial in treating conditions characterized by chronic inflammation. It appears to inhibit the expression of pro-inflammatory cytokines and enzymes.

The biological activities of (2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound inhibits various enzymes involved in inflammatory processes and cancer progression.
  • Modulation of Gene Expression : It affects the expression levels of genes associated with apoptosis and cell cycle regulation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantFree radical scavenging
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with an IC50 value significantly lower than that of standard chemotherapeutic agents. The study concluded that the compound could serve as a lead for developing new anticancer drugs.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound in animal models. The results showed a marked reduction in inflammation markers following treatment with the compound, suggesting its potential utility in managing inflammatory diseases such as arthritis.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Substituents Bioavailability Score Water Solubility Synthetic Accessibility Score (SAS) Key Applications References
(2Z)-2-[(3,4-Dimethoxyphenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one 3,4-dimethoxy, 4-OH, 6-CH₃ 0.55–0.56 Moderate 1.5–3.42 Drug development, antimicrobial
(Z)-2-(3,4-Dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one () 3,4-dihydroxy, 6-OH 0.55–0.56 High 1.5–3.42 Antioxidant, enzyme inhibition
(2Z)-2-[(2,4-Dichlorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one () 2,4-dichloro, 6-OH Not reported Low >4.0 Pesticidal agents
(2Z)-6-[(4-Methylphenyl)methoxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one () 4-methylbenzyloxy, pyridinyl Not reported Low >4.0 Kinase inhibition, cancer research
(2Z)-2-[(4-Fluorophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one () 4-fluoro, 6-OH Not reported Moderate 2.8–3.5 Medicinal chemistry, CNS targets

Key Observations:

Bioavailability and Solubility :

  • Hydroxyl-rich analogs (e.g., the 3,4-dihydroxy derivative in ) exhibit higher water solubility due to increased hydrogen bonding capacity, but this may reduce membrane permeability. The target compound’s 3,4-dimethoxy groups balance solubility and lipophilicity, enhancing oral bioavailability .
  • Chlorinated analogs () show lower solubility due to increased hydrophobicity, limiting their utility in aqueous biological systems .

Synthetic Accessibility :

  • Compounds with simple substituents (e.g., hydroxyl or methoxy groups) have lower SAS values (1.5–3.42), indicating easier synthesis. Halogenated derivatives (e.g., dichloro or fluoro) require more complex steps, raising SAS scores (>4.0) .

Bioactivity: The 3,4-dihydroxy analog () demonstrates strong antioxidant activity, likely due to radical scavenging by phenolic groups. The dichloro derivative () shows pesticidal efficacy, attributed to electron-withdrawing groups enhancing target binding in insects . The pyridinyl-containing analog () is explored in kinase inhibition, leveraging the aromatic nitrogen for hydrogen bonding in ATP-binding pockets .

Research Findings and Structure-Activity Relationships (SAR)

  • Electron-Donating vs. Electron-Withdrawing Groups :
    Methoxy and hydroxyl groups (electron-donating) improve solubility and interactions with polar enzyme active sites, while halogens (electron-withdrawing) enhance binding to hydrophobic pockets but reduce solubility .
  • Steric Effects :
    The methyl group at C6 in the target compound may hinder metabolic degradation, prolonging its half-life compared to unmethylated analogs .
  • Stereochemistry : The Z-configuration is conserved across active analogs, as the E-isomer disrupts planarity and reduces π-π stacking with biological targets .

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